N,1-Dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide
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Overview
Description
N,1-Dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Formation of the azetidine ring: The azetidine ring can be synthesized through a nucleophilic substitution reaction involving a suitable azetidine precursor.
N-Methylation: The final step involves the methylation of the nitrogen atoms using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N,1-Dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N,1-Dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,1-Dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors or ion channels, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Sulfonamide derivatives: These compounds contain the sulfonamide functional group and are known for their antibacterial and diuretic properties.
Azetidine derivatives: These compounds feature the azetidine ring and are studied for their potential therapeutic applications.
Uniqueness
The presence of the pyrazole, sulfonamide, and azetidine moieties in a single molecule allows for diverse interactions with biological targets and a wide range of chemical reactivity .
Properties
IUPAC Name |
N,1-dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-16-10-12(7-15-16)21(19,20)17(2)11-8-18(9-11)13-5-3-4-6-14-13/h3-7,10-11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUFDGUSQFDJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N(C)C2CN(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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